REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[S:9][C:8]2[C:10]([N+:14]([O-])=O)=[CH:11][CH:12]=[CH:13][C:7]=2[CH:6]=1)=[O:4]>C(O)(=O)C.Cl>[CH3:1][O:2][C:3]([C:5]1[S:9][C:8]2[C:10]([NH2:14])=[CH:11][CH:12]=[CH:13][C:7]=2[CH:6]=1)=[O:4]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC2=C(S1)C(=CC=C2)[N+](=O)[O-]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
SnC2.2H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The excess acid was partially removed in vacuo
|
Type
|
ADDITION
|
Details
|
the reaction mixture was then poured into a flask (250 mL)
|
Type
|
CUSTOM
|
Details
|
was neutralized with saturated NaHCO3 solution at 0° C
|
Type
|
ADDITION
|
Details
|
by adding solid NaHCO3
|
Type
|
ADDITION
|
Details
|
The resulting aqueous mixture was diluted with EtOAc
|
Type
|
CUSTOM
|
Details
|
the Tin-by product was removed
|
Type
|
FILTRATION
|
Details
|
by filtering through a pad of diatomaceous earth
|
Type
|
WASH
|
Details
|
The pad was rinsed with EtOAc
|
Type
|
CUSTOM
|
Details
|
the combined filtrates were partitioned in a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc two times times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC2=C(S1)C(=CC=C2)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |